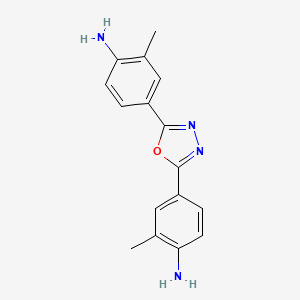![molecular formula C11H14INO B14271900 2-Iodo-N-[(4-methylphenyl)methyl]propanamide CAS No. 140700-65-8](/img/structure/B14271900.png)
2-Iodo-N-[(4-methylphenyl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-N-[(4-methylphenyl)methyl]propanamide is an organic compound with the molecular formula C({11})H({14})INO It is characterized by the presence of an iodine atom, a propanamide group, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-[(4-methylphenyl)methyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzylamine and 2-iodopropanoyl chloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions.
Procedure: The 4-methylbenzylamine is first dissolved in a suitable solvent such as dichloromethane. To this solution, 2-iodopropanoyl chloride is added dropwise with constant stirring at a low temperature (0-5°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-[(4-methylphenyl)methyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Amide Bond Formation: The amide group can participate in reactions to form new amide bonds with other compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include azides, nitriles, and other substituted derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Scientific Research Applications
2-Iodo-N-[(4-methylphenyl)methyl]propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Iodo-N-[(4-methylphenyl)methyl]propanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom can participate in halogen bonding, which can influence molecular recognition processes. The amide group can form hydrogen bonds, further affecting the compound’s interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-N-[(4-methylphenyl)methyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-Bromo-N-[(4-methylphenyl)methyl]propanamide: Similar structure but with a bromine atom instead of an iodine atom.
2-Iodo-N-[(4-methylphenyl)methyl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
2-Iodo-N-[(4-methylphenyl)methyl]propanamide is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions and interactions that are not possible with other halogens. This uniqueness makes it valuable in certain synthetic and research applications.
Properties
CAS No. |
140700-65-8 |
|---|---|
Molecular Formula |
C11H14INO |
Molecular Weight |
303.14 g/mol |
IUPAC Name |
2-iodo-N-[(4-methylphenyl)methyl]propanamide |
InChI |
InChI=1S/C11H14INO/c1-8-3-5-10(6-4-8)7-13-11(14)9(2)12/h3-6,9H,7H2,1-2H3,(H,13,14) |
InChI Key |
LOWACAXKNCNOHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


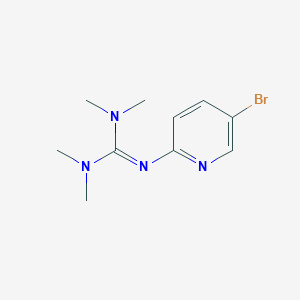
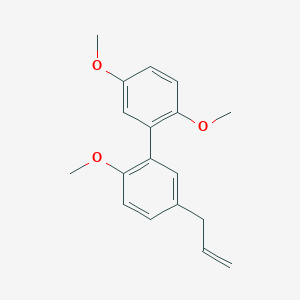
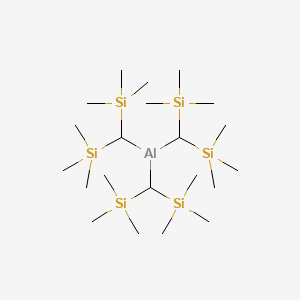
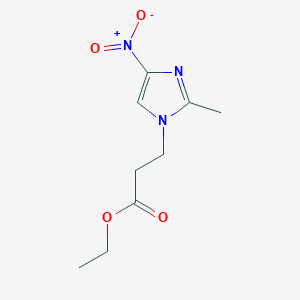
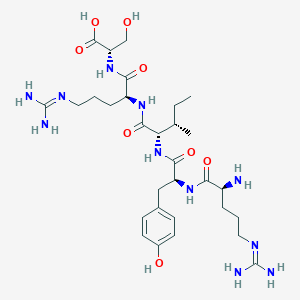
![[2,4,6-Tri(propan-2-yl)phenyl]methanethiol](/img/structure/B14271854.png)
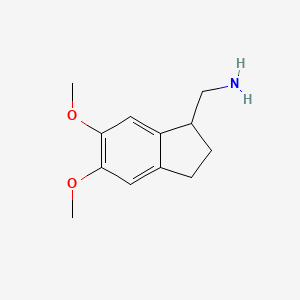
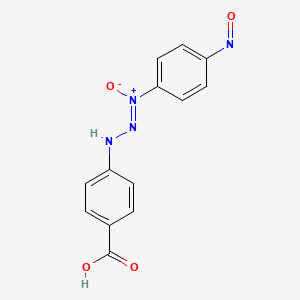
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(7-methylbenzo[a]anthracen-12-yl)methyl]-1H-purin-6-one](/img/structure/B14271872.png)
![8-(2-Methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B14271877.png)
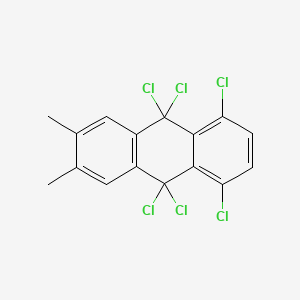
![1-(2-{2-[(E)-Phenyldiazenyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14271892.png)

